molecular formula C15H10N2O6 B608627 LOMOFUNGIN CAS No. 26786-84-5

LOMOFUNGIN

Katalognummer: B608627
CAS-Nummer: 26786-84-5
Molekulargewicht: 314.25 g/mol
InChI-Schlüssel: YDXARWIJAYOANV-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Lomofungin has been found to interact with the Muscleblind-like (MBNL) family of proteins . These proteins bind to RNA containing an expanded CUG repeat (CUG exp), which is associated with myotonic dystrophy type 1 (DM1), a neuromuscular disorder . This compound inhibits the binding of MBNL1 to CUG exp, which has been shown to restore splicing regulation and correct phenotypes in DM1 models .

Cellular Effects

In cellular contexts, this compound has been shown to have distinct effects. It has been found to increase diffuse nucleoplasmic staining for MBNL1 in cells expressing CUG exp, suggesting a partial alleviation of MBNL1 sequestration . Its dimer, dithis compound, while more potent in inhibiting MBNL1-CUG exp binding, leads to a large increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MBNL1 and CUG exp RNA. This compound undergoes spontaneous dimerization in DMSO, producing dithis compound, which inhibits MBNL1-CUG exp binding 17-fold more potently than this compound itself . This leads to an increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Temporal Effects in Laboratory Settings

It has been observed that this compound can undergo spontaneous dimerization in DMSO to form dithis compound . This process influences the compound’s activity, as dithis compound is more potent in inhibiting MBNL1-CUG exp binding but also leads to an increase of CUG exp RNA in nuclear foci .

Metabolic Pathways

It is known that this compound is a phenazine compound, and phenazines are produced by pathways that branch from chorismate as a common precursor .

Transport and Distribution

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is involved in nuclear processes .

Subcellular Localization

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is localized in the nucleus

Analyse Chemischer Reaktionen

Types of Reactions: Lomofungin undergoes various chemical reactions, including hydroxylation and dimerization. The hydroxylation at the C-7 position is catalyzed by the flavin-dependent monooxygenase encoded by lomo10 . Additionally, this compound can spontaneously dimerize in dimethyl sulfoxide (DMSO), forming dithis compound .

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Lomofungin is unique among phenazine antibiotics due to its broad-spectrum activity and specific mechanism of action. Similar compounds include:

This compound’s ability to inhibit RNA synthesis and its broad-spectrum activity distinguish it from these similar compounds.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lomofungin involves the condensation of two molecules of 3-amino-5-hydroxybenzoic acid (AHBA) with one molecule of 2,4-diamino-6-hydroxypyrimidine (DHP) to form the final product. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme complex.", "Starting Materials": [ "3-amino-5-hydroxybenzoic acid (AHBA)", "2,4-diamino-6-hydroxypyrimidine (DHP)" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of AHBA using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS)", "Step 2: Protection of the amino group of DHP using a suitable protecting group such as tert-butoxycarbonyl (Boc)", "Step 3: Coupling of the protected AHBA and DHP using a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable catalyst such as N-hydroxybenzotriazole (HOBt)", "Step 4: Removal of the protecting groups from the coupled product using suitable conditions such as acidic hydrolysis to obtain the final product, Lomofungin." ] }

CAS-Nummer

26786-84-5

Molekularformel

C15H10N2O6

Molekulargewicht

314.25 g/mol

IUPAC-Name

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate

InChI

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5-

InChI-Schlüssel

YDXARWIJAYOANV-ALCCZGGFSA-N

Isomerische SMILES

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1

SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

Kanonische SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lomofungin;  NSC 106995;  NSC-106995;  NSC106995;  U-24,792;  U 24,792;  U24,792;  U 24792;  U-24792;  U24792; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.